2-(4-methoxy-1H-indol-3-yl)acetonitrile
Overview
Description
2-(4-methoxy-1H-indol-3-yl)acetonitrile is an organic compound with the molecular formula C11H10N2O. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is notable for its methoxy group at the 4-position and a nitrile group at the 3-position of the indole ring.
Mechanism of Action
Target of Action
Indole derivatives are known to interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
It’s known that the compound’s charge injection ability increases with suitable substitution, which could influence its interaction with its targets .
Biochemical Pathways
, indole derivatives are known to be involved in a variety of biochemical processes.
Result of Action
It’s known that the compound shows a higher charge transfer character, which could influence its molecular and cellular effects .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1H-indol-3-yl)acetonitrile typically involves the reaction of 4-methoxyindole with acetonitrile in the presence of a base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Various catalysts and solvents can be employed to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxy-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can introduce new functional groups to the indole ring .
Scientific Research Applications
2-(4-methoxy-1H-indol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-methoxy-1H-indol-3-yl)acetonitrile include:
- 2-(1H-indol-3-yl)acetonitrile
- 2-(5-methoxy-1H-indol-3-yl)acetonitrile
- 2-(6-methoxy-1H-indol-3-yl)acetonitrile .
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group at the 4-position and the nitrile group at the 3-position provides unique chemical properties that can be leveraged in various applications .
Properties
IUPAC Name |
2-(4-methoxy-1H-indol-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9/h2-4,7,13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOVDDVYXBMXDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197498 | |
Record name | 4-Methoxyindole-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4837-74-5 | |
Record name | 4-Methoxyindole-3-acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004837745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxyindole-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Methoxyindole-3-acetonitrile, also known as 2-(4-methoxy-1H-indol-3-yl)acetonitrile, has the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol. Spectroscopic data, including 2D NMR and single-crystal X-ray crystallography, has been used to determine its structure. [] The cyanide group is twisted away from the indole-ring plane, while the methoxy carbon atom is nearly coplanar with the ring system. []
A: 4-Methoxyindole-3-acetonitrile is a naturally occurring compound found in plants belonging to the Brassicaceae family, such as Chinese cabbage (Brassica rapa) [, ] and Kireha-inugarashi (Rorippa sylvestris). [, ] It is derived from the hydrolysis of the glucosinolate 4-methoxyglucobrassicin. []
A: Yes, 4-Methoxyindole-3-acetonitrile has shown promising antiviral activity against the influenza virus A/Hanfang/359/95 (H3N2) in vitro, with an IC50 value ranging from 3.70-12.35 μM. [] Additionally, research suggests it may play a role in root formation in certain plant species. []
A: 4-Methoxyindole-3-acetonitrile acts as a mutagen precursor. Upon reaction with nitrite under acidic conditions, it forms mutagenic compounds. [, ] This process generates direct-acting mutagens, as demonstrated by their effects on Salmonella typhimurium strains TA100 and TA98 without metabolic activation (S9 mix). []
A: The formation of mutagenic compounds from 4-Methoxyindole-3-acetonitrile in the presence of nitrite raises concerns about potential health risks. These compounds could contribute to the development of cancer if ingested. [] Further research is needed to fully understand the implications for human health.
A: Yes, researchers have developed a synthetic method to produce 4-Methoxyindole-3-acetonitrile starting from indole-3-carboxaldehyde. This approach allows for the synthesis of 4-Methoxyindole-3-acetonitrile and related compounds. [] This method facilitates further investigation into the properties and applications of this compound.
A: A study explored the anti-inflammatory effects of 4-Methoxyindole-3-acetonitrile using both in vitro and in vivo models. [, ] The study investigated its potential to inhibit various inflammatory mediators and pathways. Further research is needed to confirm these findings and explore its therapeutic potential in inflammatory diseases.
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